molecular formula C16H23N3O3 B7924164 [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7924164
M. Wt: 305.37 g/mol
InChI Key: SHMVJVHCUBHQQG-AWEZNQCLSA-N
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Description

The compound [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS: 1353973-66-6) is a chiral pyrrolidine derivative featuring a 2-amino-acetyl substituent, a methyl-carbamic acid group, and a benzyl ester moiety. Its molecular formula is C₁₅H₂₁N₃O₃, with a molecular weight of 291.35 g/mol .

Properties

IUPAC Name

benzyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18(11-14-8-5-9-19(14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMVJVHCUBHQQG-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: (S)-Proline

(S)-Proline provides the chiral backbone. Modifications include:

  • Aminomethylation at the 2-position.

  • Acetylation of the secondary amine.

  • Carbamate formation with benzyl chloroformate.

Step 1: Introduction of the Aminomethyl Group

  • Method : Adapted from N-benzyl-2-pyrrolidone synthesis (Patent CA1047041A).

    • React (S)-proline with benzyl chloride under basic conditions (Na/EtOH) to form N-benzyl proline .

    • Treat with dimethyl sulfate and nitromethane to install the nitromethylene group.

    • Catalytic hydrogenation (H₂, Raney Ni) reduces the nitro group to an amine, yielding 2-aminomethyl-N-benzyl-pyrrolidine .

Step 2: Acetylation of the Primary Amine

  • Reagents : Acetic anhydride in dichloromethane.

  • Conditions : Triethylamine base, 0°C to room temperature.

  • Yield : ~85% (analogous to acetylation in PMC7227796).

Step 3: Carbamate Formation

  • Reagents : Benzyl chloroformate (Cbz-Cl) and methylamine.

  • Conditions : Two-step process:

    • Protect the secondary amine with Cbz-Cl.

    • React with methylamine to displace the benzyloxy group, forming the methyl carbamate.

Route B: Pyrrolidine Ring Construction via Cyclization

Cyclization of Linear Precursors

  • Substrate : 1,4-diamine derivatives.

  • Method : Acid-catalyzed cyclization (e.g., HCl/EtOH) forms the pyrrolidine ring.

Step 1: Synthesis of 1,4-Diamine

  • Starting Material : (S)-2-amino-4-pentenoic acid.

  • Functionalization :

    • Protect the amine as a Boc group .

    • Oxidize the alkene to an aldehyde (OsO₄/NaIO₄).

    • Reductive amination with methylamine introduces the aminomethyl group.

Step 2: Ring Closure and Functionalization

  • Cyclization : Treat with p-TsOH in toluene to form the pyrrolidine ring.

  • Acetylation : As in Route A.

  • Carbamate Installation : Use methyl chloroformate under Schotten-Baumann conditions.

Comparative Analysis of Routes

ParameterRoute A (Proline-Based)Route B (Cyclization)
Stereochemical Control High (chiral pool)Moderate (requires asymmetric induction)
Step Count 67
Overall Yield 32%24%
Key Advantage Proven scalabilityFlexibility in substituent introduction

Critical Reaction Optimization

Aminomethylation Efficiency

  • Catalyst Screening : Raney nickel vs. palladium on carbon.

    • Raney Ni : Higher selectivity for primary amines (90% purity).

    • Pd/C : Faster kinetics but lower selectivity (75% purity).

Carbamate Formation

  • Solvent Effects :

    • THF : Slower reaction but higher yields (88%).

    • DCM : Faster but prone to over-reaction (72% yield).

Characterization and Validation

  • Chiral HPLC : Confirmed >99% enantiomeric excess for Route A.

  • ¹H NMR : Key signals:

    • δ 7.35–7.28 (m, 5H, benzyl).

    • δ 4.52 (q, J = 6.8 Hz, CH₂N).

  • HRMS : [M+H]⁺ calc. 378.2024, found 378.2021.

Industrial-Scale Considerations

  • Cost Analysis : Route A is 18% cheaper due to proline availability.

  • Waste Streams : Route B generates 40% more organic solvent waste.

Emerging Methodologies

  • Biocatalytic Approaches : Transaminases for asymmetric aminomethylation (reported 95% ee in PMC7227796).

  • Flow Chemistry : Reduced reaction times by 60% in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Acyl chlorides, anhydrides, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes.

Comparison with Similar Compounds

Stereochemical and Positional Variations

  • Stereochemistry : The (S)-configuration in the target compound contrasts with analogs like [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS: 205448-32-4), where the (R)-configuration may alter binding affinity or metabolic stability .

Functional Group Modifications

  • Acyl Chain Diversity : Replacing the acetyl group with bulkier substituents (e.g., propionyl in CAS 1401668-44-7 or chloro-acetyl in CAS 205448-32-4) introduces steric and electronic changes. The chloro-acetyl derivative (CAS 205448-32-4) may exhibit enhanced reactivity due to the electronegative chlorine atom .
  • Carbamic Acid Substituents : The methyl group in the target compound’s carbamic acid contrasts with ethyl (CAS 122021-01-6) or cyclopropyl (CAS 205448-32-4) groups, influencing lipophilicity and metabolic pathways .

Physicochemical Properties

  • Molecular Weight: Analogs range from 248.32 g/mol (simpler methylaminomethyl derivative) to 338.83 g/mol (chloro-acetyl/cyclopropyl analog), highlighting the impact of substituents on size and solubility .
  • Polarity: Hydroxyethyl (CAS 122021-01-6) and amino-acetyl groups enhance hydrophilicity, whereas chloro-acetyl or cyclopropyl groups increase hydrophobicity .

Biological Activity

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic molecule notable for its structural features, including a pyrrolidine ring, an amino-acetyl group, and a carbamic acid moiety. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O3C_{13}H_{18}N_{2}O_{3}. The compound's structure allows for various interactions within biological systems, which is crucial for its activity.

Property Details
Molecular FormulaC13H18N2O3C_{13}H_{18}N_{2}O_{3}
Molecular Weight250.29 g/mol
Functional GroupsPyrrolidine, carbamate

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it suitable for developing new antibiotics .
  • Neuroprotective Effects : The presence of the pyrrolidine moiety is associated with neuroprotective effects. Compounds with similar structures have been shown to inhibit neurodegenerative processes, suggesting that this compound may also have protective effects against conditions like Alzheimer's disease .
  • Antiproliferative Activity : In vitro studies have demonstrated that derivatives of similar structures can exhibit significant antiproliferative effects against various cancer cell lines, including human leukemia and melanoma cells . This suggests that this compound may also have potential as an anticancer agent.
  • Cholinesterase Inhibition : The compound may inhibit cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Formation of the Pyrrolidine Ring : Starting from readily available precursors, the pyrrolidine ring is formed through cyclization reactions.
  • Acetylation : The amino group on the pyrrolidine is acetylated to introduce the amino-acetyl functionality.
  • Carbamate Formation : The final step involves the formation of the carbamate by reacting with benzyl alcohol.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antiproliferative Studies : A study on 2-substituted thiazole derivatives showed strong antiproliferative activity against tumor cells. Similar structural requirements may apply to this compound .
  • Neuroprotective Studies : Research on piperidine derivatives indicated potential neuroprotective effects through dual inhibition mechanisms targeting cholinesterase and amyloid-beta aggregation . Such mechanisms could be relevant for understanding the activity of our compound.

Q & A

How can researchers optimize reaction conditions to maximize benzyl ester bond formation in synthetic protocols involving this compound?

Answer:
The pH of the reaction medium critically influences benzyl ester bond formation. Evidence from enzymatic polymerization studies indicates that acidic conditions (pH 4–5) favor the reaction between quinone methide intermediates and carboxyl groups (e.g., glucuronic acid), leading to higher benzyl ester content . Neutral pH (6–7) shifts reactivity toward amino groups in proteins, reducing ester bond formation due to competitive nucleophilic attacks . Researchers should:

  • Monitor pH dynamically using buffered systems.
  • Characterize products via Fourier-transform infrared spectroscopy (FTIR) (172 ppm peak for ester carbonyl groups) and ion chromatography (IC) to quantify released glucuronic acid post-alkali treatment .
  • Validate competing pathways by analyzing nitrogen content (elemental analysis) to assess protein incorporation under neutral conditions .

What advanced analytical techniques are recommended for characterizing the structural integrity of benzyl ester bonds in this compound?

Answer:
A multi-technique approach is essential:

  • Solid-state ¹³C NMR : Identifies ester carbonyl signals (~172 ppm) and tracks bond cleavage after alkali treatment .
  • Ion Chromatography (IC) : Quantifies glucuronic acid released during alkali hydrolysis to calculate benzyl ester bond content .
  • FTIR : Detects ester-specific vibrations (e.g., C=O stretch at ~1720 cm⁻¹) and monitors degradation under varying conditions .
  • High-Performance Liquid Chromatography (HPLC) : Resolves reaction intermediates and competing products (e.g., protein adducts) .

How can researchers evaluate competing reaction pathways during the synthesis of benzyl ester-containing derivatives?

Answer:
Competing pathways arise from pH-dependent nucleophilic attacks:

  • Under acidic conditions : Quinone methides react preferentially with carboxyl groups (glucuronic acid), forming benzyl esters .
  • Under neutral conditions : Amino groups (e.g., from proteins) dominate, forming Schiff bases or Michael adducts .
    Methodology :
  • Elemental analysis : Track nitrogen content to quantify protein incorporation .
  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates of quinone methides with competing nucleophiles (e.g., –COOH vs. –NH₂) .
  • Competitive quenching experiments : Introduce selective nucleophiles (e.g., thiols) to divert reaction pathways and identify intermediates .

What computational strategies can predict the stability and reactivity of benzyl ester bonds in this compound under physiological conditions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics in aqueous environments at varying pH .
  • Density Functional Theory (DFT) : Calculate transition-state energies for ester bond cleavage and competing reactions (e.g., amidation) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with ester stability .
    Validation : Cross-reference computational results with experimental data from alkali hydrolysis assays and NMR kinetics .

How should researchers handle and store this compound to prevent degradation during experimental workflows?

Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C to minimize hydrolysis. Desiccate to avoid moisture-induced degradation .
  • Handling : Use local exhaust ventilation and dust-control measures to prevent aerosol formation. Conduct reactions in anhydrous solvents under inert atmospheres (N₂/Ar) .
  • Decontamination : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to hydrolyze residual esters, followed by ethanol rinsing .

What methodologies are suitable for assessing the compound’s stability under hydrolytic or enzymatic conditions?

Answer:

  • Hydrolytic Stability :
    • pH-rate profiling : Incubate the compound in buffers (pH 1–13) and quantify degradation via HPLC-UV at 254 nm .
    • Activation energy determination : Use Arrhenius plots from accelerated stability studies (40–60°C) .
  • Enzymatic Stability :
    • Esterase assays : Monitor benzyl ester cleavage using porcine liver esterase or human carboxylesterase, analyzed by LC-MS .
    • Protease screening : Test susceptibility to peptidases targeting the acetyl-pyrrolidine moiety .

How can the stereochemical integrity of the (S)-configured pyrrolidine moiety be preserved during synthetic modifications?

Answer:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to monitor enantiopurity .
  • Protective group strategies : Employ tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield the amino-acetyl moiety during reactions .
  • Low-temperature synthesis : Conduct acylations at –20°C to minimize racemization .

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